molecular formula C24H33NO3 B13147806 Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate

Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate

Cat. No.: B13147806
M. Wt: 383.5 g/mol
InChI Key: GJIMTWYCWHOTDL-UHFFFAOYSA-N
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Description

Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate typically involves a multi-step process:

    Formation of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction involving 2,5-dimethylphenylamine.

    Esterification: The ester functional group is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

    Ether Formation: The isopentyloxy group is introduced through an etherification reaction involving the corresponding phenol and an alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the ether linkage.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism by which Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-((2,5-dimethylphenyl)amino)-3-phenylpropanoate: Lacks the isopentyloxy group, resulting in different chemical properties.

    Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-methoxyphenyl)propanoate: Contains a methoxy group instead of an isopentyloxy group, affecting its reactivity and applications.

Uniqueness

Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 3-(2,5-dimethylanilino)-3-[3-(3-methylbutoxy)phenyl]propanoate

InChI

InChI=1S/C24H33NO3/c1-6-27-24(26)16-23(25-22-14-18(4)10-11-19(22)5)20-8-7-9-21(15-20)28-13-12-17(2)3/h7-11,14-15,17,23,25H,6,12-13,16H2,1-5H3

InChI Key

GJIMTWYCWHOTDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)OCCC(C)C)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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